molecular formula C9H10N2O B8615051 2-(2-Hydroxypropan-2-yl)isonicotinonitrile

2-(2-Hydroxypropan-2-yl)isonicotinonitrile

Cat. No. B8615051
M. Wt: 162.19 g/mol
InChI Key: VKEAAMWBALFGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropan-2-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxypropan-2-yl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxypropan-2-yl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Hydroxypropan-2-yl)isonicotinonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-9(2,12)8-5-7(6-10)3-4-11-8/h3-5,12H,1-2H3

InChI Key

VKEAAMWBALFGPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-acetylisonicotinonitrile (67.1 g, 0.457 mol) in tetrahydrofuran (2400 mL) was added dropwise a solution of methylmagnesium bromide (3.0 M, 167.6 mL, 0.503 mol) in toluene/tetrahydrofuran mixture (3:1) at −40° C. over a period of 2.5 h. The reaction mixture was stirred at −40° C. for another 2 h. A saturated aqueous solution of ammonium chloride (50 mL) was added. The resulting mixture was warmed to room temperature and another 400 mL of a saturated aqueous solution of ammonium chloride was added. The layers were separated and the aqueous layer was extracted with dichloromethane (400 mL×2). The combined organics were dried over sodium carbonate and sodium sulfate and concentrated. The residue was purified via flash chromatography (ethyl acetate/petroleum ether 1:20, 0.3% triethylamine) to afford 2-(2-hydroxypropan-2-yl)isonicotinonitrile (33.0 g, 44.3%).
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
167.6 mL
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.